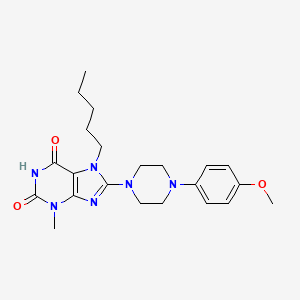

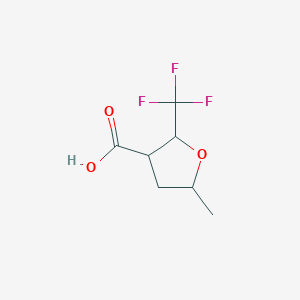

![molecular formula C23H22FN3O4S2 B2591170 2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886893-39-6](/img/structure/B2591170.png)

2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound likely involves several steps. While I don’t have specific details on its synthesis, I can provide general insights. Researchers may employ various strategies, such as heterocyclization reactions, aryne reactions, or other innovative methods . Further investigation into the literature would yield precise synthetic pathways.

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibitors with Antioxidant Activity

A class of substituted benzenesulfonamides, including derivatives related to 2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been investigated for their aldose reductase inhibitory and antioxidant properties. These compounds are primarily relevant to long-term diabetic complications, with some exhibiting submicromolar inhibitory profiles. The selectivity of these inhibitors is also a subject of research, and their potent antioxidant potential is noted in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).

Heterocyclic Synthesis

In the field of heterocyclic chemistry, benzo[b]thiophen-2-yl-hydrazonoesters, which share a structural motif with the compound , have been synthesized and investigated for their reactivity with various nitrogen nucleophiles. This research leads to the production of a range of derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial Activities

Biologically active derivatives of the compound, specifically N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, have been synthesized and shown to exhibit significant antimicrobial activities against bacterial and fungal strains. These compounds present an area of interest for developing new antimicrobial agents (Babu et al., 2012).

Urokinase Inhibition

Research has also explored the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, including similar structures to our compound of interest, as potent and selective inhibitors of urokinase-type plasminogen activator. These inhibitors have shown promise in the medical field due to their selective inhibition properties (Bridges et al., 1993).

Fluorobenzenes and Antimicrobial Activity

The synthesis of fluorobenzothiazole comprising sulfonamido thiazole derivatives has been investigated for their antimicrobial activity. These compounds, including 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one, have shown promising results in antimicrobial screening, highlighting the potential of fluorobenzenes in pharmacology (Jagtap et al., 2010).

Inhibition of Cell Adhesion Molecules

Benzo[b]thiophene derivatives have been identified as inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These compounds, including PD 144795, have shown oral activity in models of inflammation, suggesting their potential use in treating inflammatory diseases (Boschelli et al., 1995).

Synthesis and Antimicrobial Evaluation

The synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides has been explored, with the resulting compounds subjected to antimicrobial evaluation. These synthesized compounds have demonstrated significant biological activity, emphasizing the potential of thiophene derivatives in antimicrobial applications (Talupur et al., 2021).

Wirkmechanismus

The mechanism of action of thiophene derivatives can vary greatly depending on their specific chemical structure and the functional groups they contain. Some thiophene derivatives work by interacting with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .

The pharmacokinetics of thiophene derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s chemical structure, the route of administration, and the patient’s individual physiology can all influence these properties .

The action of thiophene derivatives can be influenced by a variety of environmental factors. For example, the presence of other drugs, the patient’s diet, and the patient’s overall health status can all affect how a thiophene derivative is absorbed, distributed, metabolized, and excreted .

Eigenschaften

IUPAC Name |

2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-13-5-10-18-19(11-13)32-23(20(18)21(25)28)26-22(29)14-3-2-4-16(12-14)27-33(30,31)17-8-6-15(24)7-9-17/h2-4,6-9,12-13,27H,5,10-11H2,1H3,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDIGRGABXRCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

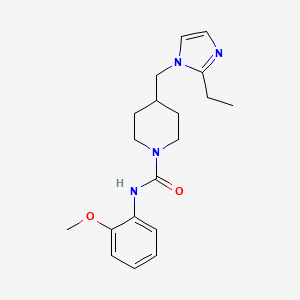

![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2591097.png)

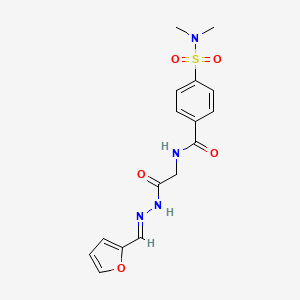

![N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2591098.png)

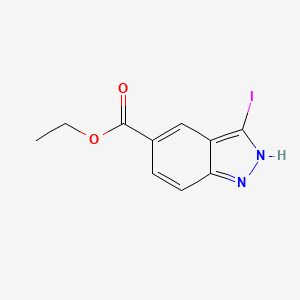

![N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591099.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2591103.png)

![4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine](/img/structure/B2591107.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)